JAK1 Binding Affinity: GDC-4379 Demonstrates Sub-Nanomolar Potency
GDC-4379 exhibits a high binding affinity for JAK1 with a Ki of 0.65 nM, as determined in an isolated recombinant kinase domain assay [1]. This potency is comparable to the closely related analog GDC-0214 (Ki = 0.34 nM) [2], but significantly exceeds that of the clinically approved oral JAK1 inhibitor upadacitinib, which shows an IC50 of approximately 47 nM in similar biochemical assays .
| Evidence Dimension | JAK1 Binding Affinity (Ki or IC50) |
|---|---|
| Target Compound Data | Ki = 0.65 nM |
| Comparator Or Baseline | GDC-0214 (Ki = 0.34 nM); Upadacitinib (IC50 = 47 nM) |
| Quantified Difference | GDC-4379 is ~72-fold more potent than upadacitinib in biochemical assays |
| Conditions | Isolated recombinant JAK1 kinase domain, phosphorylation of a JAK3-derived peptide |
Why This Matters
Sub-nanomolar potency is essential for achieving effective target engagement at low inhaled doses, minimizing the risk of off-target effects in the lung.
- [1] BindingDB Entry BDBM394374. N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (US10307426, Example 16). View Source
- [2] BindingDB Entry BDBM394310. 2-amino-N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide (US10307426, Example 3). View Source
